

A Technical Guide to the Physical and Chemical Properties of Tropicamide Powder

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: C17H20N2O2

Cat. No.: B7744846

[Get Quote](#)

Introduction

Tropicamide is a synthetic derivative of tropic acid and a potent anticholinergic agent with antimuscarinic properties.^[1] It is widely utilized in ophthalmic applications as a mydriatic (to dilate the pupil) and a cycloplegic (to paralyze the ciliary muscle), facilitating diagnostic examinations of the eye's fundus and measurement of refractive errors.^{[1][2][3]} Marketed under brand names such as Mydriacyl, Tropicacyl, and Mydriafair, it is known for its rapid onset and relatively short duration of action compared to other mydriatics like atropine.^{[1][2][4]} This technical guide provides an in-depth analysis of the core physical and chemical properties of Tropicamide in its powder form, intended for researchers, scientists, and professionals in drug development.

Chemical Identity

Tropicamide is chemically designated as N-ethyl-3-hydroxy-2-phenyl-N-(pyridin-4-ylmethyl)propanamide.^[4] It is a member of the acetamides chemical class.^[1] The molecule contains a chiral center, and it is typically used as a racemic mixture.

Identifier	Value	Reference
IUPAC Name	N-ethyl-3-hydroxy-2-phenyl-N-(pyridin-4-ylmethyl)propanamide	[4]
CAS Number	1508-75-4	[1] [4]
Molecular Formula	C ₁₇ H ₂₀ N ₂ O ₂	[4] [5]
Molecular Weight	284.35 g/mol	[4] [6]
InChI	InChI=1S/C17H20N2O2/c1-2-19(12-14-8-10-18-11-9-14)17(21)16(13-20)15-6-4-3-5-7-15/h3-11,16,20H,2,12-13H2,1H3	[4]
InChIKey	BGDKAVGWHJFAGW-UHFFFAOYSA-N	[1] [4]
SMILES	CCN(CC1=CC=NC=C1)C(=O)C(CO)C2=CC=CC=C2	[4]

Physical Properties

Tropicamide powder is a white or almost white crystalline solid that is odorless and has a bitter taste.[\[1\]](#)[\[2\]](#)[\[7\]](#)[\[8\]](#) Its physical characteristics are critical for formulation, storage, and bioavailability.

Property	Value	Reference
Physical Form	White crystalline powder	[1][2][5]
Melting Point	96 - 100 °C	[1][9]
pKa	5.3 (Uncertain)	[1]
LogP (Octanol-Water Partition Coefficient)	1.3 - 1.5	[4][9]
Density (Predicted)	$1.161 \pm 0.06 \text{ g/cm}^3$	[1][9]
Water Solubility	Slightly soluble (0.2 - 0.375 g/L at 25 °C) - Freely soluble in ethanol, chloroform, methylene	[1][4][7]
Solubility in Organic Solvents	chloride- Soluble in DMSO and dimethylformamide (~30 mg/mL)	[1][2][5][7]
Solubility in Aqueous Buffers	Sparingly soluble; ~0.5 mg/mL in 1:1 ethanol:PBS (pH 7.2)	[5]
Solubility in Acids	Easily soluble in dilute hydrochloric acid and dilute sulfuric acid	[1][10]

Polymorphism

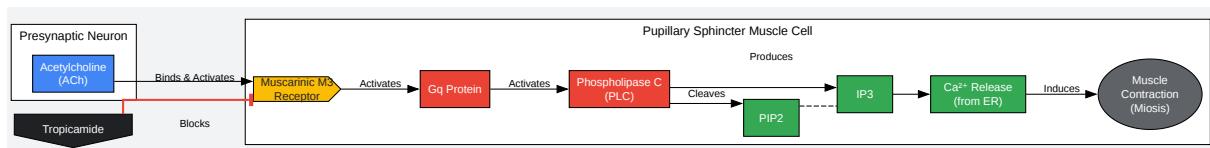
While specific polymorphic forms of Tropicamide are not detailed in the available literature, the characterization of solid-state properties is crucial in pharmaceutical development. Techniques such as Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) are essential for identifying and controlling the crystalline form of the active pharmaceutical ingredient (API).^[11] The existence of a melting point range (96-100°C) suggests that variations in crystallinity or the presence of impurities may exist between batches.^[9] Controlling the polymorphic form is vital as it can influence key properties like solubility, dissolution rate, and stability.

Chemical Properties and Stability

The chemical stability of Tropicamide is a key factor in its formulation and storage. It is generally stable in aqueous solutions but is susceptible to degradation under acidic and alkaline conditions.

Condition	Stability Profile	Reference
Aqueous Solution	Stable; ophthalmic solutions are reported to be stable for at least 5 years.	[12]
Acidic Stress	Degrades under heat; ~10% degradation observed in 0.1 M HCl at 70°C after 30 minutes.	[13] [14]
Alkaline Stress	Degrades under heat; >20% degradation observed in 1 M NaOH at 70°C after 30 minutes.	[13] [14]
Oxidative Stress	Exceptionally stable; no degradation observed even in 30% H ₂ O ₂ when heated at 70°C for 90 minutes.	[13] [14]
Storage Recommendations	Store in well-closed, airtight containers, protected from light. Recommended temperatures include 2-8°C and -20°C.	[1] [5] [7] [9]

The primary degradation pathway involves the intramolecular elimination of water, leading to a compound analogous to apotropine, which has been termed "atropicamide".[\[12\]](#)


Spectroscopic Properties

Spectroscopic analysis is fundamental for the identification and quantification of Tropicamide.

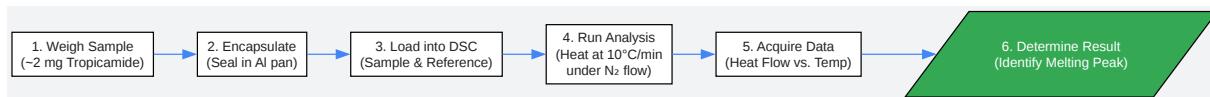
Technique	Key Data	Reference
UV-Vis Spectroscopy	λ_{max} : 254 nm (in aqueous HCl)	[1]
Infrared (IR) Spectroscopy	Characteristic peaks for C-C (1599-1394 cm^{-1}) and C-N (1353, 1338 cm^{-1}) stretching vibrations are observed. Spectra are available via KBr pellet and ATR techniques.	[15][16][17]
Nuclear Magnetic Resonance (NMR)	^1H NMR spectral data is available.	[4]
Mass Spectrometry (MS)	GC-MS and MS-MS data are available for structural elucidation.	[4]

Mechanism of Action and Signaling Pathway

Tropicamide functions as a non-selective muscarinic acetylcholine receptor (mAChR) antagonist.[4] In the eye, it blocks M₃ receptors on the pupillary sphincter and ciliary muscles. Acetylcholine released from parasympathetic nerves normally binds to these receptors, triggering a Gq protein-coupled pathway that leads to muscle contraction (miosis and accommodation). By competitively inhibiting this binding, Tropicamide prevents muscle contraction, allowing the sympathetically-innervated radial muscle to dominate, resulting in pupillary dilation (mydriasis).[2][18]

[Click to download full resolution via product page](#)

Caption: Tropicamide blocks the M3 muscarinic receptor signaling cascade.


Experimental Protocols

Detailed methodologies are essential for the accurate characterization of Tropicamide powder.

Determination of Melting Point by Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature, allowing for the precise determination of the melting point and other thermal events.[19][20]

- Instrumentation: A differential scanning calorimeter (e.g., DSC Q10).[21]
- Methodology:
 - Accurately weigh approximately 2 mg of Tropicamide powder into a standard aluminum DSC pan.[21]
 - Hermetically seal the pan. An empty sealed pan is used as the reference.
 - Place both pans into the DSC cell.
 - Heat the sample under a nitrogen atmosphere (e.g., flow rate of 60 mL/min) at a constant heating rate (e.g., 10 °C/min) over a specified temperature range (e.g., 20 °C to 300 °C). [21]
 - Record the heat flow versus temperature to generate a thermogram. The melting point is determined from the peak of the endothermic event.

[Click to download full resolution via product page](#)

Caption: Workflow for determining melting point using DSC.

Characterization of Crystalline Form by Powder X-ray Diffraction (PXRD)

PXRD is a non-destructive technique used to identify the unique "fingerprint" of a crystalline solid, making it indispensable for polymorphism studies.[11]

- Instrumentation: A powder X-ray diffractometer with CuK α radiation.[22]
- Methodology:
 - Gently pack the Tropicamide powder into a sample holder to ensure a flat, smooth surface.
 - Mount the sample holder in the diffractometer.
 - Irradiate the sample with monochromatic X-rays (CuK α , $\lambda \approx 1.54 \text{ \AA}$) at a specific voltage and current (e.g., 40 kV, 30 mA).[22]
 - Scan the sample over a range of 2 θ angles (e.g., 5° to 40°) while recording the intensity of the diffracted X-rays.
 - The resulting diffractogram (intensity vs. 2 θ) provides a unique pattern corresponding to the crystalline lattice of the material.

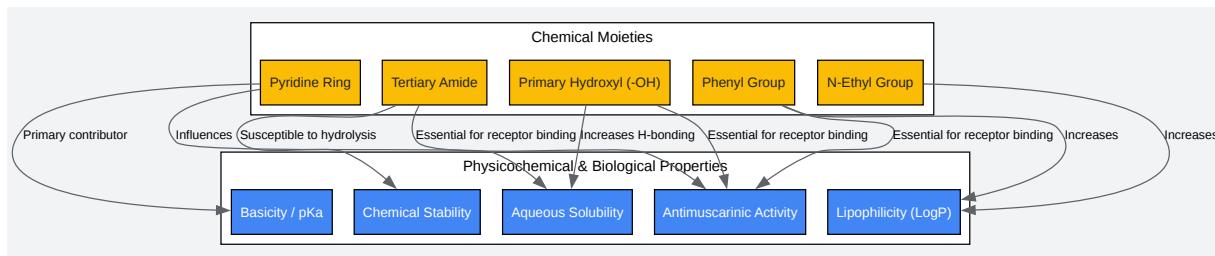
Quantitative Analysis by UV-Vis Spectrophotometry (Ion-Pair Complexation)

This colorimetric method is suitable for quantifying Tropicamide in formulations.[23]

- Instrumentation: UV-Vis Spectrophotometer.
- Methodology:

- Prepare a standard stock solution of Tropicamide (e.g., 100 µg/mL in methanol and water).
[\[23\]](#)
- In a separatory funnel, mix an aliquot of the Tropicamide solution with an acidic buffer (e.g., potassium hydrogen phthalate–HCl) and an acidic dye (e.g., bromocresol purple, BCP).
- A yellow ion-pair complex forms between the protonated Tropicamide and the anionic dye.
- Extract the complex into an organic solvent (e.g., chloroform).
- Measure the absorbance of the chloroform layer at the wavelength of maximum absorbance ($\lambda_{\text{max}} = 408$ nm for the BCP complex).
[\[23\]](#)
- Quantify the Tropicamide concentration by comparing the absorbance to a standard curve.

Forced Degradation and Stability Assessment by HPLC


This protocol is used to understand degradation pathways and develop stability-indicating analytical methods.
[\[13\]](#)
[\[14\]](#)
[\[24\]](#)

- Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
- Methodology:
 - Prepare solutions of Tropicamide in various stress conditions:
 - Acidic: 0.1 M HCl, heated at 70°C.
 - Alkaline: 1 M NaOH, heated at 70°C.
 - Oxidative: 30% H₂O₂, heated at 70°C.
 - Take samples at specified time points (e.g., 30, 60, 90 minutes).
 - Neutralize the acid and base samples before analysis.

- Analyze all samples by a validated stability-indicating HPLC method (e.g., C18 column, mobile phase of acetonitrile and aqueous buffer).[13][14]
- Monitor the chromatograms for a decrease in the peak area of the parent Tropicamide peak and the appearance of new peaks corresponding to degradation products.

Structure-Property Relationships

The chemical structure of Tropicamide directly dictates its physicochemical properties and biological activity.

[Click to download full resolution via product page](#)

Caption: Relationship between Tropicamide's structure and its properties.

- Pyridine Ring: The basic nitrogen atom in the pyridine ring is the primary site of protonation, governing the compound's pKa and its ability to form salts, which enhances solubility in acidic aqueous solutions.[1][23]
- Hydroxyl and Amide Groups: These polar groups contribute to the molecule's limited water solubility through hydrogen bonding.[25] The tertiary amide linkage is a key site for potential hydrolytic degradation.
- Phenyl and Ethyl Groups: These lipophilic moieties contribute to the overall LogP value, influencing the drug's ability to cross biological membranes like the cornea.[4]

Conclusion

Tropicamide powder is a well-characterized crystalline solid whose physical and chemical properties are tailored for its use in ophthalmic formulations. Its defined melting point, specific solubility profile, and predictable stability under various stress conditions provide a solid foundation for formulation development. Understanding its mechanism of action and structure-property relationships allows for the rational design of drug delivery systems and robust quality control strategies. The experimental protocols outlined in this guide serve as a basis for the consistent and accurate analysis of this important pharmaceutical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Tropicamide CAS#: 1508-75-4 [m.chemicalbook.com]
- 2. e-lactancia.org [e-lactancia.org]
- 3. Tropicamide - Wikipedia [en.wikipedia.org]
- 4. Tropicamide | C17H20N2O2 | CID 5593 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Tropicamide [webbook.nist.gov]
- 7. pharmacy180.com [pharmacy180.com]
- 8. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 9. echemi.com [echemi.com]
- 10. chembk.com [chembk.com]
- 11. moodle2.units.it [moodle2.units.it]
- 12. [Contribution to the stability of tropicamide solutions (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]
- 16. dev.spectrabase.com [dev.spectrabase.com]
- 17. dev.spectrabase.com [dev.spectrabase.com]
- 18. Tropicamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 20. Differential Scanning Calorimetry | Coriolis Pharma [coriolis-pharma.com]
- 21. researchgate.net [researchgate.net]
- 22. rsc.org [rsc.org]
- 23. Extractive Spectrophotometric Method for the Determination of Tropicamide - PMC [pmc.ncbi.nlm.nih.gov]
- 24. fisherpub.sjf.edu [fisherpub.sjf.edu]
- 25. solubilityofthings.com [solubilityofthings.com]
- To cite this document: BenchChem. [A Technical Guide to the Physical and Chemical Properties of Tropicamide Powder]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7744846#physical-and-chemical-properties-of-tropicamide-powder]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com